N-(3-Fluoro-4-methoxyphenyl)acetamide
Overview
Description
“N-(3-Fluoro-4-methoxyphenyl)acetamide” is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “N-(3-Fluoro-4-methoxyphenyl)acetamide” were not found, a study on the synthesis of N-substituted Acetamido derivatives of acridone, where the acetamido moiety has been considered a linker crucial for several biological activities, including anti-cancer activity, was found .Molecular Structure Analysis
The molecular structure of “N-(3-Fluoro-4-methoxyphenyl)acetamide” can be represented by the InChI code1S/C9H10FNO2/c1-13-8-5-3-7(4-6-8)12-9(14)10/h3-6H,1H3,(H,12,14)
.
Scientific Research Applications
Application in Antibiotic Synthesis
Specific Scientific Field
Medicinal Chemistry, Pharmaceutical Science
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” is used in the synthesis of Linezolid , a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
Methods of Application or Experimental Procedures
The chemical synthesis of Linezolid starts from methyl 3-fluoro-4-morphinolino phenyl carbamate. This compound is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain an intermediate, which reacts with potassium phthalimide in the presence of a polar solvent to give another intermediate. This intermediate is subsequently converted to Linezolid .
Results or Outcomes
Linezolid was obtained via only four steps with a yield of 90% and high purity . This process avoids the formation and use of sensitive intermediates .
Application in Synthesis of Phenoxy Acetamide Derivatives
Specific Scientific Field
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) which are potential therapeutic candidates . These compounds have shown a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The specific methods of synthesis vary depending on the derivative being synthesized. Generally, it involves various chemical techniques and computational chemistry applications .
Results or Outcomes
The synthesized phenoxy acetamide derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
Application in Fluorescence Sensing of Nitroaromatic Vapours
Specific Scientific Field
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of fluorescent Al (ΙΙΙ) MOFs (Metal Organic Frameworks), which can be used for fluorescence sensing of nitroaromatic vapours .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of “N-(3-Fluoro-4-methoxyphenyl)acetamide” with Al (III) to form the MOFs. These MOFs show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene .
Results or Outcomes
The synthesized MOFs have shown strong fluorescence quenching in the presence of nitroaromatic vapours, providing a platform for rapid and efficient in-field detection of these compounds .
Application in Synthesis of Chalcone, Indole and Quinoline Derivatives
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of chalcone, indole and quinoline derivatives . These compounds are potential therapeutic candidates and have shown a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The specific methods of synthesis vary depending on the derivative being synthesized. It involves various chemical techniques and computational chemistry applications .
Results or Outcomes
The synthesized chalcone, indole and quinoline derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
Application in Synthesis of N-Methyl Derivatives
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of N-methyl derivatives . These compounds are potential therapeutic candidates and have shown a wide range of pharmacological activities .
Results or Outcomes
The synthesized N-methyl derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
Safety And Hazards
properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVYVOCDNNSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methoxyphenyl)acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.